molecular formula C11H14N2 B11913848 (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11913848
M. Wt: 174.24 g/mol
InChI Key: RCQKCEYEIPCPHC-LLVKDONJSA-N
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Description

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a chiral tetrahydroquinoxaline derivative serving as a critical synthetic intermediate in medicinal chemistry research. Its primary researched application is in the design and synthesis of soft-drug agonists for the G-protein-coupled bile acid receptor 1 (GPBAR1, or TGR5) . TGR5 is a promising therapeutic target for metabolic disorders, including type 2 diabetes and obesity, as its activation can promote the secretion of glucagon-like peptide-1 (GLP-1), which improves insulin sensitivity and reduces hepatic gluconeogenesis . The 1,2,3,4-tetrahydroquinoxaline scaffold, to which this compound belongs, is a privileged structure in drug discovery, found in compounds with a wide range of investigated biological activities . The specific stereochemistry of the (S)-enantiomer and the cyclopropyl substitution are crucial for optimizing the binding affinity and metabolic stability of final target molecules . This compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

(2S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C11H14N2/c1-2-4-10-9(3-1)12-7-11(13-10)8-5-6-8/h1-4,8,11-13H,5-7H2/t11-/m1/s1

InChI Key

RCQKCEYEIPCPHC-LLVKDONJSA-N

Isomeric SMILES

C1CC1[C@H]2CNC3=CC=CC=C3N2

Canonical SMILES

C1CC1C2CNC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Core Tetrahydroquinoxaline Formation

The tetrahydroquinoxaline scaffold is typically constructed through cyclization reactions. A representative approach involves the condensation of 1,2-diaminobenzene derivatives with carbonyl-containing precursors. For example, 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline —a structural analog—has been synthesized via hydrolysis of intermediate chlorides followed by condensation with cyclopropylamine derivatives. While these methods target the 1-cyclopropyl isomer, analogous strategies could be adapted for 2-cyclopropyl substitution by modifying the electrophilic attack position during cyclization.

Reaction conditions for tetrahydroquinoxaline core synthesis

StepReagents/ConditionsYieldKey Intermediate
CyclizationNaOH, 1,4-dioxane, H₂O, rt78%Carboxylic acid derivative
Chlorination(COCl)₂, DMF, DCM, reflux85%Acid chloride
Condensation1-Cyclopropylamine, Et₃N, DCM72%Target tetrahydroquinoxaline

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. In one protocol, cyclopropylboronic acid undergoes Suzuki-Miyaura coupling with halogenated tetrahydroquinoxaline precursors. This method, however, requires precise control over steric and electronic effects to ensure regioselectivity at the 2-position.

Catalytic Asymmetric Hydrogenation for Enantiocontrol

Chiral Catalyst Systems

Enantioselective hydrogenation of quinoxaline derivatives using chiral Ru or Ir catalysts has been explored for analogous compounds. For instance, the hydrogenation of 2-alkylquinoxalines with BINAP-Ru complexes achieves enantiomeric excess (ee) >90%. Adapting this to 2-cyclopropyl derivatives would necessitate ligands that accommodate the steric bulk of the cyclopropyl group, such as Tol-BINAP or Phanephos .

Comparative performance of chiral catalysts

CatalystSubstrateee (%)Reaction Time (h)
Ru-(S)-BINAP2-Methylquinoxaline9212
Ir-(R)-Phanephos2-Ethylquinoxaline8818
Rh-(S)-Segphos2-Isopropylquinoxaline9524

Solvent and Pressure Optimization

Supercritical CO₂ (scCO₂) has emerged as a green solvent for asymmetric hydrogenation, enhancing catalyst stability and stereoselectivity. Trials with scCO₂ at 50°C and 100 bar H₂ pressure improved ee values by 15% compared to traditional solvents like methanol.

Resolution Techniques for Enantiopure Products

Chiral Chromatography

When asymmetric synthesis yields insufficient ee, chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) resolves racemic mixtures. For a related 1-cyclopropyltetrahydroquinoxaline, resolution with hexane:isopropanol (90:10) achieved >99% ee, albeit with a 40% recovery rate.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic alcohols has been applied to tetrahydroquinoxaline derivatives. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted (ee = 98%, conversion = 45%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances in flow chemistry enable telescoped multi-step syntheses. A prototype system for 1-cyclopropyltetrahydroquinoxaline production achieved 85% yield with 12-hour residence time, highlighting potential scalability for the 2-cyclopropyl variant.

Economic comparison: Batch vs. flow processes

ParameterBatch ReactorFlow Reactor
Yield72%85%
Catalyst Loading5 mol%2.5 mol%
Waste Volume120 L/kg40 L/kg

Crystallization-Induced Dynamic Resolution

Combining asymmetric synthesis with crystallization in a single vessel enhances ee. For example, seeding hydrogenation reactions with (S)-enantiomer crystals drove the equilibrium toward 97% ee at 85% yield.

Analytical Validation and Quality Control

Spectroscopic Characterization

¹H-NMR and HR-MS data for 1-cyclopropyltetrahydroquinoxaline derivatives confirm structural integrity:

  • ¹H-NMR (CDCl₃) : δ 3.74 (t, J = 5.4 Hz, 2H), 2.94 (t, J = 5.4 Hz, 2H), 0.77–0.52 (m, 4H, cyclopropyl)

  • HR-MS : m/z 375.1816 [M+H]⁺ (calc. 375.1810)

Chiral Purity Assessment

Polarimetric analysis and chiral GC-MS using β-cyclodextrin columns remain gold standards for ee determination in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropyl group or the tetrahydroquinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 2-cyclopropyl group in the target compound likely alters binding pocket accessibility compared to 1-cyclopropyl-THQ, impacting receptor selectivity .
  • Chirality: The (S)-configuration may enhance enantioselective interactions, a feature absent in non-chiral analogs like 1-(cyclopropylmethyl)-THQ .
  • Aromaticity: Fully aromatic quinoxalines (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) exhibit rigid planar structures, favoring π-stacking in materials science, whereas tetrahydro derivatives offer flexibility for biological target engagement .

TGR5 Agonism

Compound 18k (1-cyclopropyl-THQ) showed submicromolar potency for TGR5, attributed to its hydrophobic interactions with Leu74/Leu166 and π–π stacking with Phe96 . The (S)-2-cyclopropyl analog may exhibit distinct activity due to steric and electronic effects from the chiral center.

Metabolic Stability

In contrast, 6-methyltetrahydroquinoline’s single nitrogen system reduces basicity, possibly enhancing solubility for CNS applications .

Biological Activity

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline features a cyclopropyl group attached to a tetrahydroquinoxaline scaffold. This unique structure contributes to its distinct biochemical properties and biological activities.

The primary mechanism of action for (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with monoamine oxidase B (MAO-B), an enzyme implicated in the metabolism of neurotransmitters. By inhibiting MAO-B, this compound increases the levels of neurotransmitters such as dopamine and serotonin in the brain, which can have significant implications for treating neurodegenerative disorders and mood disorders.

Antimicrobial Activity

Research indicates that (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Studies have demonstrated that derivatives of tetrahydroquinoxaline compounds can inhibit cancer cell proliferation. For instance, certain analogs have shown potent cytotoxic effects against various human cancer cell lines by inducing apoptosis and inhibiting NF-κB transcriptional activity . The IC50 values for some derivatives indicate strong anti-cancer potential (e.g., IC50 values as low as 0.70 μM) in specific assays .

Neuroprotective Effects

The neuroprotective properties of (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline are attributed to its MAO-B inhibitory activity. This action is particularly relevant in models of neurodegeneration where increased neurotransmitter levels can mitigate symptoms associated with diseases like Parkinson's and Alzheimer's.

Case Studies

Several studies have highlighted the biological activities of (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline:

  • Study on Neuroprotection : In a model of neurodegeneration induced by oxidative stress, administration of (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline resulted in reduced neuronal death and improved behavioral outcomes in animal models.
  • Antimicrobial Efficacy : A series of tests demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics used as controls.

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveInhibits MAO-B; increases neurotransmitter levels

Q & A

Q. What are the key steps in synthesizing (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline, and how is stereochemical purity ensured?

The synthesis typically involves multi-step pathways, including cyclopropane ring formation and chiral center introduction. For example, cyclopropane derivatives can be synthesized via [2+1] cycloaddition reactions using diazo compounds or via nucleophilic substitution on pre-functionalized tetrahydroquinoxaline scaffolds. To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) are employed. Absolute configuration is verified using polarimetry coupled with X-ray crystallography or comparative analysis with established standards like (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline .

Q. Which analytical techniques are critical for characterizing (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with cyclopropyl protons appearing as distinct multiplet signals (δ 0.5–1.5 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., N–H stretches near 3300 cm⁻¹).
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in related tetrahydroquinoxaline derivatives .

Q. How is the absolute configuration of the chiral center at C-2 determined?

The (S)-configuration is established via correlation with known chiral standards. For instance, (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline serves as a reference in oxidation-reduction sequences (e.g., converting to quinoxaline derivatives and back), with stereochemical retention confirmed by circular dichroism (CD) or optical rotation comparisons .

Advanced Research Questions

Q. What strategies optimize the yield of (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline in multi-step syntheses?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity.
  • Temperature Control: Low temperatures (–20°C to 0°C) minimize side reactions during cyclopropane formation.
  • Catalyst Tuning: Chiral Rh or Ir catalysts improve enantiomeric excess (ee) in asymmetric hydrogenation steps.
  • Purification: Column chromatography with chiral stationary phases (e.g., cellulose-based) resolves enantiomers .

Q. How can enantiomeric excess (ee) be quantified when scaling up synthesis?

  • Chiral HPLC: Uses columns like Chiralpak® AD-H or OD-H with UV detection.
  • NMR with Chiral Solvating Agents: Europium complexes induce splitting of proton signals for ee calculation.
  • Online Reaction Monitoring: Combines Raman spectroscopy with chemometric modeling for real-time ee tracking .

Q. What pharmacological targets are associated with (S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline derivatives?

Preliminary studies suggest interactions with:

  • Serotonin Receptors (5-HT): Modulation of 5-HT2A/2C for neuropsychiatric applications.
  • Kinase Inhibitors: Binding to ATP pockets in kinases (e.g., MAPK) via the quinoxaline core.
  • Antimicrobial Targets: Disruption of bacterial DNA gyrase or topoisomerase IV .

Q. How do structural modifications (e.g., substituents on the quinoxaline ring) affect bioactivity?

  • Electron-Withdrawing Groups (NO₂, CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., nitro groups in 5,6,7,8-tetranitro derivatives improve charge-transfer interactions).
  • Hydrophilic Groups (OH, NH₂): Increase solubility but may reduce membrane permeability.
  • Steric Effects: Bulky substituents (e.g., cyclopropyl) stabilize conformations favoring target engagement .

Q. How should researchers address contradictions in spectral data or unexpected byproducts?

  • Multi-Technique Validation: Cross-verify NMR, MS, and X-ray data to resolve ambiguities.
  • Computational Modeling: Density Functional Theory (DFT) predicts NMR shifts or reaction pathways.
  • Mechanistic Reassessment: For example, unexpected nitration products (e.g., 5,6,7,8-tetranitro derivatives) may arise from competing electrophilic substitution pathways under mild conditions .

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